N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide
Description
N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound characterized by its unique structural components, including a cyclohexyl group, a pyrazole ring, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-14(6-7-15-16-8-9-21-15)17-13-10-12(18-19-13)11-4-2-1-3-5-11/h8-11H,1-7H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQVAAMDUBHFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NN2)NC(=O)CCC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with cyclohexyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a condensation reaction.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reaction: The final step involves coupling the pyrazole and thiazole intermediates with a propanamide linker using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially modifying the pyrazole or thiazole rings.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can target specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at reactive sites on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It could be developed into drugs for treating various diseases, including infections, inflammation, or cancer.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These could include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting biochemical pathways involved in disease processes.
The exact mechanism would depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide
- N-(5-methyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide
- N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-oxazol-2-yl)propanamide
Uniqueness
N-(5-cyclohexyl-1H-pyrazol-3-yl)-3-(1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a cyclohexyl group, pyrazole ring, and thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
